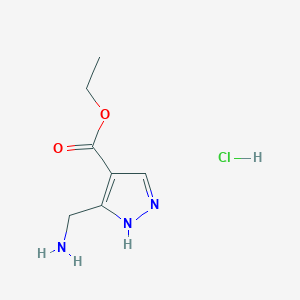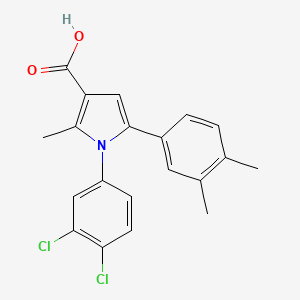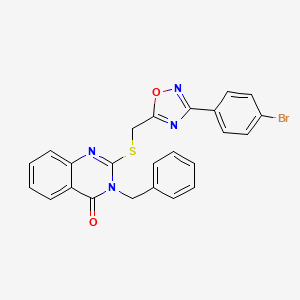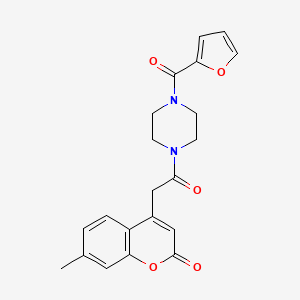
ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate and its derivatives often involves regioselective cyclocondensation reactions. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized via the cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields ranging from 71-92% (Machado et al., 2011). This method highlights the efficiency and regioselectivity achievable in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
Detailed molecular structure analysis of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives has been conducted using various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to N-acetylated products, demonstrating the chemical reactivity of the nitrogen atoms in the ring (Kusakiewicz-Dawid et al., 2007).
科学的研究の応用
Synthesis and Chemical Reactions
- Regioselective Synthesis: Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from the cyclocondensation reaction with high regioselectivity and yields under ultrasound irradiation, suggesting efficient methods for preparing structurally related compounds (Machado et al., 2011).
- Conversion to Pyrazole Derivatives: The compound can be converted into various pyrazole derivatives, as demonstrated in a study exploring the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different reagents (Harb et al., 1989).
- Cytostatic Activity: Glycosylation of ethyl 3-(bromomethyl)pyrazole-5-carboxylate derivatives resulted in nucleosides showing significant cytostatic activity against HeLa cell cultures (García-López et al., 1979).
Applications in Material Sciences
- Corrosion Inhibition: Pyrazole derivatives, including those structurally similar to ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, displaying significant reduction in corrosion rate (Herrag et al., 2007).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Darolutamide: A key intermediate for the synthesis of the potential blockbuster drug substance darolutamide has been developed using a process involving ethyl glycinate hydrochloride, highlighting the importance of such compounds in pharmaceutical synthesis (Szilágyi et al., 2022).
- Anticancer and Antimicrobial Agents: Novel pyrazole derivatives synthesized from ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents, offering a new avenue for drug discovery (Hafez et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZTNFULWQPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)


![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)


![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)
